Ethyl 8-formylindolizine-5-carboxylate
Description
Ethyl 8-formylindolizine-5-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at the 8-position and an ethyl carboxylate ester at the 5-position.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 8-formylindolizine-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-5-9(8-14)10-4-3-7-13(10)11/h3-8H,2H2,1H3 |
InChI Key |
ZENBBHQDVFSXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=CC=CN21)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Ethyl 8-formylindolizine-5-carboxylate, enabling comparative analysis of their molecular features, applications, and physicochemical properties.
Ethyl 8-Quinolinecarboxylate
- Structure: Features a quinoline ring system (a benzene fused to a pyridine ring) with an ethyl carboxylate ester at the 8-position.
- Key Properties: CAS Number: Not explicitly listed, but synonyms include "quinoline-8-carboxylic acid ethyl ester" . Purity: Commercial samples are available at 98% purity .
- Applications: Quinoline derivatives are widely used as ligands in coordination chemistry and as intermediates in synthesizing antimicrobial agents. The ester group enhances solubility in organic solvents, facilitating further functionalization.
Ethyl 8-Hydroxyquinoline-5-carboxylate (A874502)
- Structure: Similar to ethyl 8-quinolinecarboxylate but includes a hydroxyl group at the 8-position and a carboxylate ester at the 5-position.
- Key Properties: CAS Number: 104293-76-7 . Molecular Formula: C₁₂H₁₁NO₃ . Purity: Available at 95% purity in quantities up to 1 gram .
- Applications: Hydroxyquinoline derivatives are known for metal-chelating properties, making them useful in analytical chemistry and as antifungal agents.
Ethyl 6-Formamido-5-methoxy-1H-indole-2-carboxylate
- Structure : An indole derivative with a formamido group at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the 2-position.
- Key Properties :
- Applications : Indole esters are pivotal in synthesizing tryptophan-derived pharmaceuticals and kinase inhibitors.
Comparative Data Table
Research Findings and Functional Group Impact
- Formyl vs. Hydroxy Groups: The formyl group in this compound likely increases electrophilicity at the 8-position, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the hydroxyl group in Ethyl 8-hydroxyquinoline-5-carboxylate enhances metal-binding capacity .
- Ester Positioning: The 5-carboxylate ester in indolizine/quinoline derivatives improves solubility in polar aprotic solvents (e.g., ethyl acetate, acetone), as noted in solvent property studies .
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